molecular formula C28H24O5 B1203951 Marchantin A

Marchantin A

Cat. No. B1203951
M. Wt: 440.5 g/mol
InChI Key: LLMFFOXSSQHNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Marchantin A is a phenylpropanoid.

Scientific Research Applications

Biological Activity and Therapeutic Properties

  • Marchantin A has been studied for its biological activities and therapeutic properties. It shares similarities with cepharanthine, a bisbenzylisoquinoline alkaloid, in terms of therapeutic properties due to binding on a common receptor. A mechanism based on calcium binding is proposed to explain the wide range of activity of Marchantin A (Keserű & Nógrádi, 1995).

Antioxidant and Free Radical Scavenger

  • Marchantin H, closely related to Marchantin A, exhibits significant antioxidant activity and acts as a free radical scavenger. It was found to be more potent than classical antioxidants in various experimental models, suggesting its potential as an effective and versatile antioxidant (Hsiao, Teng, Wu, & Ko, 1996).

Biosynthesis in Liverworts

  • The biosynthesis of Marchantin A in liverworts has been extensively studied. The synthesis pathway involves dihydro-p-coumaric acid and acetate/malonate, suggesting a phenylpropane/polymalonate pathway for the biosynthesis of the bibenzyl monomers, which are the building blocks of the Marchantin molecule (Friederich, Maier, Deus-Neumann, Asakawa, & Zenk, 1999).

Anticancer Activity

  • Marchantin M, another variant, has been identified as a novel inhibitor of proteasome, inducing autophagic cell death in prostate cancer cells. It inhibits chymotrypsin-like and peptidyl-glutamyl peptide-hydrolyzing activities of 20S proteasome, triggering endoplasmic reticulum stress and autophagy (Jiang, Sun, Xu, Liu, Wei, Young, Yuan, & Lou, 2013).

Anti-Melanoma and Tyrosinase Inhibitory Properties

  • Marchantin A has been evaluated for its anti-melanoma activity and tyrosinase inhibitory properties. It displayed cytotoxicity against melanoma cells while being less toxic to normal keratinocytes, indicating its potential in dermatological applications (Gaweł-Bęben, Osika, Asakawa, Antosiewicz, Głowniak, & Ludwiczuk, 2019).

Skeletal Muscle Relaxation Activity

Transcriptome Analysis in Liverwort Biosynthesis

  • A study on transcriptome sequencing and digital gene expression analyses of Marchantia polymorpha was conducted to understand the biosynthesis pathway of Marchantin A, revealing its antifungal, antimicrobial, cytotoxic, antioxidant, and muscle-relaxing activities (Takahashi & Asakawa, 2017).

Anti-Inflammatory and Antioxidant Properties

properties

Product Name

Marchantin A

Molecular Formula

C28H24O5

Molecular Weight

440.5 g/mol

IUPAC Name

2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol

InChI

InChI=1S/C28H24O5/c29-24-6-2-4-21-12-9-18-10-13-22(14-11-18)32-26-17-20(16-25(30)27(26)31)8-7-19-3-1-5-23(15-19)33-28(21)24/h1-6,10-11,13-17,29-31H,7-9,12H2

InChI Key

LLMFFOXSSQHNFR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)O)OC3=CC=CC(=C3)CCC4=CC(=C(C(=C4)OC5=CC=C1C=C5)O)O

synonyms

marchantin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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